N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. The unique structure of this compound, characterized by the presence of a triazole ring fused to a pyrimidine ring, imparts it with distinctive chemical and biological properties.
Preparation Methods
The synthesis of N2-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 3-chloro-2-methylbenzonitrile under specific conditions to form the triazolopyrimidine core. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N~2~-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
N~2~-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their structural features and specific biological activities.
Thioglycoside derivatives: These compounds have shown superior cytotoxic activities against certain cancer cell lines compared to N2-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide.
The uniqueness of N2-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10ClN5O |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H10ClN5O/c1-8-9(14)4-2-5-10(8)16-12(20)11-17-13-15-6-3-7-19(13)18-11/h2-7H,1H3,(H,16,20) |
InChI Key |
KYAARVLGGXIJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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